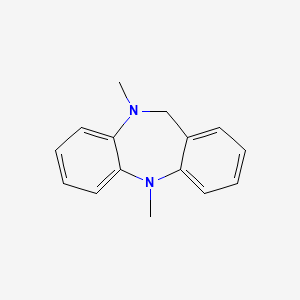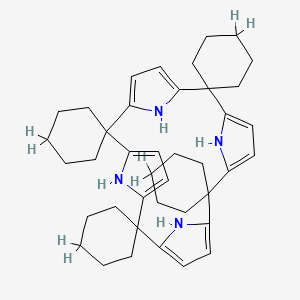
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate is a complex organic compound that belongs to the tetrahydrocarbazole family Tetrahydrocarbazoles are known for their presence in various natural products and biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate typically involves the Fischer indole synthesis, which is a well-known method for constructing the tetrahydrocarbazole core. The process begins with the reaction of phenylhydrazine with cyclohexanone to form the intermediate hydrazone. This intermediate then undergoes acid-catalyzed cyclization to yield the tetrahydrocarbazole framework .
Industrial Production Methods
For industrial-scale production, the use of ionic liquids as catalysts has been explored to enhance the yield and efficiency of the synthesis. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) has been used as a catalyst in methanol, providing excellent yields and operational simplicity . This method is advantageous due to its dual catalyst-solvent properties and the ability to reuse the catalyst multiple times without significant loss of efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydrocarbazole core.
Substitution: Substitution reactions, such as the Vilsmeier-Haack reaction, can introduce formyl groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: The Vilsmeier-Haack reagent (DMF and POCl3) is commonly employed for formylation reactions.
Major Products Formed
Oxidation: Carbazole derivatives.
Reduction: Reduced tetrahydrocarbazole derivatives.
Substitution: Formylated tetrahydrocarbazole derivatives.
Applications De Recherche Scientifique
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, it may act as an inhibitor of specific enzymes involved in cellular processes, thereby altering the biochemical pathways within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler analog that lacks the benzyl and dimethylaminomethyl substituents.
6-Methyl-1,2,3,4-tetrahydrocarbazole: A derivative with a methyl group at the 6-position.
9-Benzyl-1,2,3,4-tetrahydrocarbazole: Similar structure but without the dimethylaminomethyl group.
Uniqueness
9-Benzyl-6-dimethylaminomethyl-1,2,3,4-tetrahydrocarbazole hydrochloride monohydrate is unique due to the presence of both benzyl and dimethylaminomethyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with biological targets and improve its solubility and stability in various solvents .
Propriétés
Numéro CAS |
101418-09-1 |
|---|---|
Formule moléculaire |
C22H27ClN2 |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
(9-benzyl-5,6,7,8-tetrahydrocarbazol-3-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C22H26N2.ClH/c1-23(2)15-18-12-13-22-20(14-18)19-10-6-7-11-21(19)24(22)16-17-8-4-3-5-9-17;/h3-5,8-9,12-14H,6-7,10-11,15-16H2,1-2H3;1H |
Clé InChI |
OATVCCOUBBZMHH-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


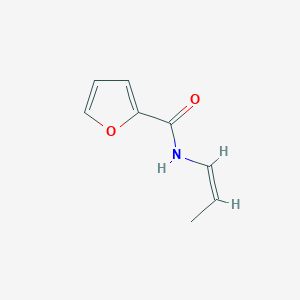
![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)
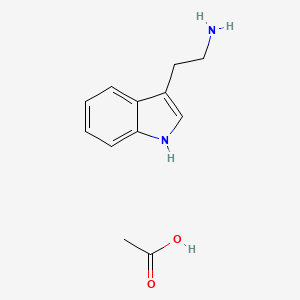

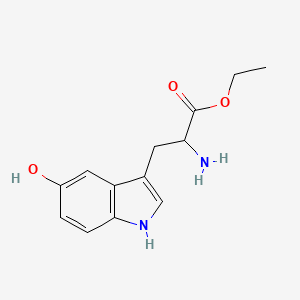
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

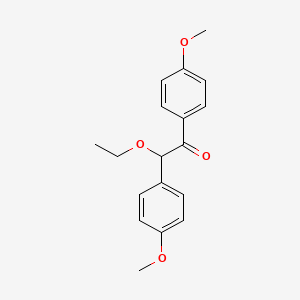

![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)
